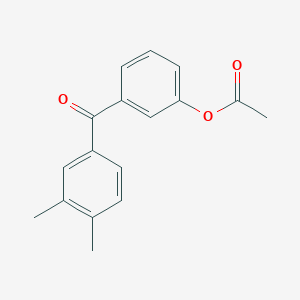

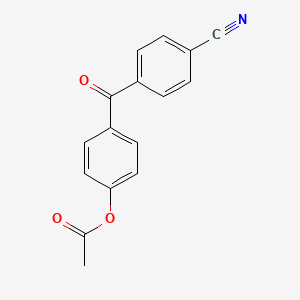

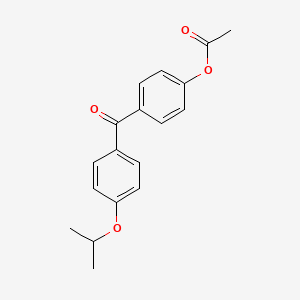

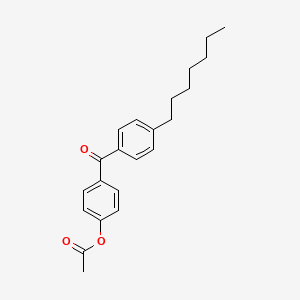

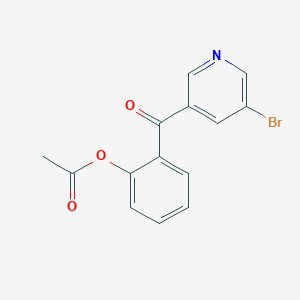

3-(2-Acetoxybenzoyl)-5-bromopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Acetoxybenzoyl)-5-bromopyridine is a chemical compound that has recently gained significant attention in scientific research. It is a derivative of diosgenin (DG), a well-known steroidal sapogenin, which is present abundantly in medicinal herbs such as Dioscorea rhizome, Dioscorea villosa, Trigonella foenum-graecum, Smilax China, and Rhizoma polgonati .

Synthesis Analysis

The synthesis of similar compounds involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure analysis of similar compounds was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . For instance, the 1H NMR spectrum of a similar compound, 2-({4-[(2-Acetoxybenzoyl)amino]butanoyl}amino)acetic acid, showed various peaks indicating the presence of CH2, CH3, H arom, and NH groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of the corresponding benzoic acids with oxalyl chloride . The target N-[hydroxy (acetoxy)benzoyl] derivatives of dipeptides were obtained with high yields .Physical And Chemical Properties Analysis

Diosgenin, a compound structurally similar to 3-(2-Acetoxybenzoyl)-5-bromopyridine, is a white needle crystal or light amorphous powder with proven thermal and chemical stability under various physical conditions .Scientific Research Applications

Medicinal Chemistry: Antiplatelet and Antithrombotic Agents

3-(2-Acetoxybenzoyl)-5-bromopyridine: may serve as a precursor in synthesizing N-oxide derivatives, which have shown promise as potential antiplatelet and antithrombotic compounds. These derivatives could help in the prevention of atherothrombotic events, a leading cause of cardiovascular diseases .

Mechanism of Action

Target of Action

Similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids with dipeptides, have been synthesized and evaluated as potential neuroprotective agents

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that 3-(2-Acetoxybenzoyl)-5-bromopyridine might interact with its targets to modulate biochemical pathways and induce changes at the molecular and cellular levels.

Biochemical Pathways

Related compounds have been shown to inhibit platelet aggregation, suggesting that they may affect pathways related to platelet activation and blood coagulation

Pharmacokinetics

Similar compounds can be analyzed using reverse phase (rp) hplc method , which could potentially be used to study the pharmacokinetics of 3-(2-Acetoxybenzoyl)-5-bromopyridine.

Result of Action

Related compounds have been shown to inhibit platelet aggregation , suggesting that 3-(2-Acetoxybenzoyl)-5-bromopyridine might have similar effects

Action Environment

It’s worth noting that similar compounds are sensitive to moisture , suggesting that the stability and efficacy of 3-(2-Acetoxybenzoyl)-5-bromopyridine might be influenced by environmental conditions such as humidity

Future Directions

The therapeutic potential of diosgenin and its derivatives against neurological diseases has been explored, and it is suggested that these compounds could be used in the treatment of cancers, hyperlipidemia, inflammation, and infections . Future research could focus on increasing the therapeutic efficacy and brain levels of these compounds .

properties

IUPAC Name |

[2-(5-bromopyridine-3-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c1-9(17)19-13-5-3-2-4-12(13)14(18)10-6-11(15)8-16-7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCHNQHQNGIEFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642187 |

Source

|

| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Acetoxybenzoyl)-5-bromopyridine | |

CAS RN |

898766-26-2 |

Source

|

| Record name | [2-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.